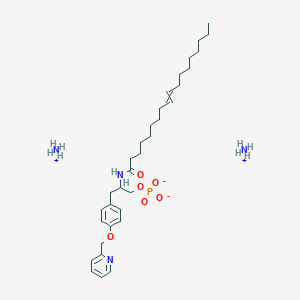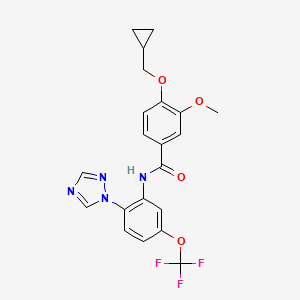
VU6012962
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU6012962 is an orally bioavailable compound that acts as a negative allosteric modulator of the central nervous system-penetrant metabotropic glutamate receptor 7 (mGlu7). It has an inhibitory concentration (IC50) of 347 nanomolar . This compound is primarily used in scientific research to study the modulation of metabotropic glutamate receptors, which play a crucial role in various neurological processes.
Applications De Recherche Scientifique
VU6012962 has a wide range of applications in scientific research, including:
Neurological Studies: It is used to study the modulation of metabotropic glutamate receptor 7, which is involved in anxiety, depression, and other neurological disorders.
Pharmacological Research: The compound is used to investigate the pharmacokinetics and pharmacodynamics of negative allosteric modulators.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting metabotropic glutamate receptors
Mécanisme D'action
VU6012962 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 7. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways. The molecular targets include the receptor itself and associated signaling proteins. The inhibition of metabotropic glutamate receptor 7 results in reduced excitatory neurotransmission, which can have therapeutic effects in conditions like anxiety and depression .
Analyse Biochimique
Biochemical Properties
VU6012962 is highly selective for mGlu7 versus the other seven mGlu receptor subtypes . It interacts with the mGlu7 receptor, exerting its effects through negative allosteric modulation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a negative allosteric modulator of the mGlu7 receptor . This modulation can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the mGlu7 receptor, where it acts as a negative allosteric modulator . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, specifically C57Bl/6J male mice, this compound has been administered at dosages of 1, 3, and 10 mg/kg . At a dose of 3 mg/kg, it increased total time spent in the open arms, indicating a decrease in anxiety. A dose of 10 mg/kg caused a decrease in overall locomotion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VU6012962 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as trifluoromethoxy, cyclopropylmethoxy, and methoxybenzamide are introduced through nucleophilic substitution and esterification reactions.
Purification: The final product is purified using chromatographic techniques to achieve a purity of over 98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and cyclization reactions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
VU6012962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
LY341495: Another negative allosteric modulator of metabotropic glutamate receptors.
MPEP: A selective antagonist of metabotropic glutamate receptor 5.
XAP044: A selective antagonist of metabotropic glutamate receptor 7
Uniqueness
VU6012962 is unique due to its high selectivity for metabotropic glutamate receptor 7 and its ability to penetrate the central nervous system. This makes it a valuable tool for studying the specific roles of this receptor in various neurological processes .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNLJJLZIVCGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?
A1: this compound acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []
Q2: What is the significance of this compound's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?
A2: this compound's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that this compound achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

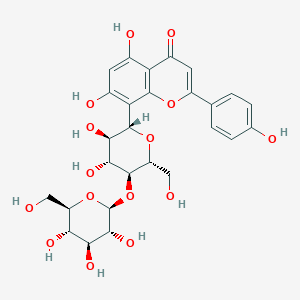

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
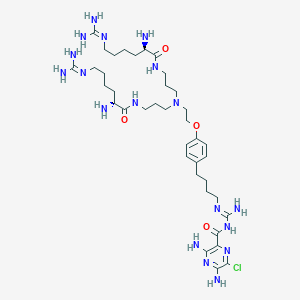
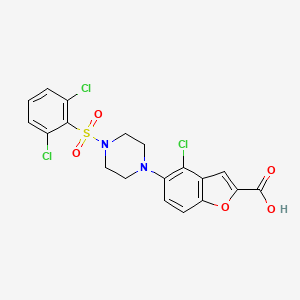

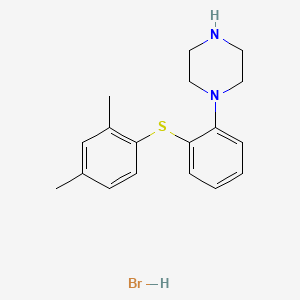
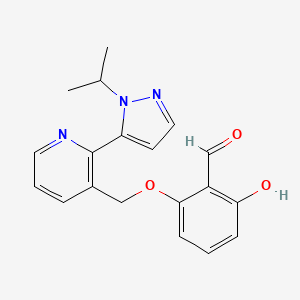
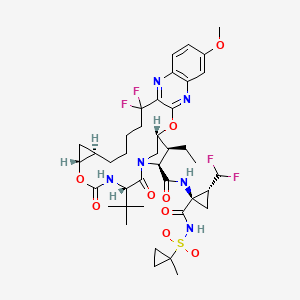
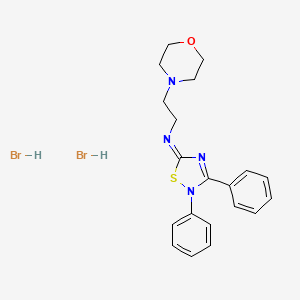

![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)
